molecular formula C5H6ClN5 B1665525 Adenine hydrochloride CAS No. 2922-28-3

Adenine hydrochloride

Cat. No.: B1665525
CAS No.: 2922-28-3
M. Wt: 171.59 g/mol
InChI Key: 1H-Purin-6-amine, monohydrochloride
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Description

Adenine hydrochloride is a chemical compound derived from adenine, a purine nucleobase. It is a white to light yellow crystalline powder that is soluble in water. Adenine is one of the four nucleobases in the nucleic acids of DNA and RNA, playing a crucial role in cellular respiration and protein synthesis. This compound is often used in scientific research and various industrial applications due to its biochemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenine hydrochloride can be synthesized through several methods. One common method involves the reaction of adenine with hydrochloric acid. Adenine is dissolved in a suitable solvent, such as water or ethanol, and hydrochloric acid is added to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the reaction of adenine with hydrochloric acid under controlled conditions to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Adenine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative damage product in DNA.

    Reduction: Reduction reactions involving adenine are less common but can occur under specific conditions.

    Substitution: Adenine can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used under specific conditions.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 8-oxoadenine

    Reduction: Reduced adenine derivatives

    Substitution: Various adenine derivatives depending on the nucleophile used

Scientific Research Applications

Adenine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of adenine derivatives.

    Biology: Plays a crucial role in the study of nucleic acids, DNA, and RNA. It is used in experiments involving DNA replication, transcription, and repair.

    Medicine: Used in the development of pharmaceuticals and as a component in certain medications. It is also used in the study of metabolic pathways and enzyme functions.

    Industry: Used in the production of coenzymes such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are essential for cellular respiration and energy production.

Mechanism of Action

Adenine hydrochloride exerts its effects through its role as a nucleobase in DNA and RNA. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Adenine derivatives such as adenosine triphosphate (ATP) play a crucial role in cellular metabolism by transferring chemical energy between reactions. Adenine also forms part of coenzymes like NAD and FAD, which are involved in various metabolic pathways.

Comparison with Similar Compounds

Adenine hydrochloride can be compared with other purine nucleobases and their derivatives, such as:

    Guanine: Another purine nucleobase that pairs with cytosine in DNA and RNA.

    Hypoxanthine: A naturally occurring purine derivative that is an intermediate in the synthesis of adenine and guanine.

    Xanthine: A purine base found in most human body tissues and fluids, as well as in other organisms.

Uniqueness

This compound is unique due to its specific role in the formation of adenosine and its derivatives, which are essential for cellular energy transfer and metabolic processes. Its ability to form stable hydrogen bonds with thymine in DNA and uracil in RNA also distinguishes it from other nucleobases.

Properties

IUPAC Name

7H-purin-6-amine;hydrochloride
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InChI

InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVDQSWZQXDUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6ClN5
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Related CAS

52997-46-3
Record name 9H-Purin-6-amine, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID10883907
Record name 9H-Purin-6-amine, hydrochloride (1:1)
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Molecular Weight

171.59 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Adenine hydrochloride
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Solubility

>25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320889
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

2922-28-3, 22177-51-1
Record name Adenine, monohydrochloride
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Record name 9H-Purin-6-amine, hydrochloride (1:?)
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Record name Adenine hydrochloride
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Record name Adenine hydrochloride
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Record name 1H-adenine hydrochloride
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Record name ADENINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A solution of 6-chloropurine (1.546 g, 10 mM) and 1-aminotetralin(1.472 g, 10 mM) in isopropanol (60 ml) is heated to reflux for about 20 h. The resulting salt suspension is then cooled to room temperature, filtered and the residue washed with ice-cooled isopropanol to give almost pure title compound in 80% yield.
Quantity
1.546 g
Type
reactant
Reaction Step One
Quantity
1.472 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the tautomeric stability of adenine change upon forming adenine hydrochloride?

A1: [] The tautomeric equilibrium shifts from the aminic form, favored in neutral adenine, toward the iminic or iminic-derived form in this compound. This shift is evident in the Raman and IR spectra of these compounds.

Q2: What are the potential implications of this tautomeric shift on the biological activity of this compound?

A2: [] The shift to the iminic form could alter the hydrogen-bonding capabilities of this compound compared to neutral adenine. This altered hydrogen bonding might lead to deviations from the canonical Watson-Crick base pairing, potentially explaining the mutagenic and carcinogenic effects observed with this compound.

Q3: Does Adenosine, a molecule derived from adenine, play a role in regulating smooth muscle cell growth?

A3: [] Yes, studies show that adenosine, produced by smooth muscle cells, can inhibit their own proliferation, suggesting a potential autocrine regulatory mechanism.

Q4: What is the molecular formula of this compound?

A4: The molecular formula of this compound is C5H6N5Cl.

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound is 167.59 g/mol.

Q6: What spectroscopic techniques are helpful in characterizing the structure of this compound?

A6: [, , , ] Raman, Infrared (IR), and X-ray diffraction spectroscopy have been used to characterize this compound. These techniques provide information about bond lengths, angles, vibrational frequencies, and electron density distribution within the molecule.

Q7: How does metal binding, specifically to Zinc, impact the structure of adenine?

A7: [, ] Metal binding, particularly to Zinc, significantly perturbs bond lengths and angles within the imidazole ring of adenine. Additionally, the electron density distribution is altered, with a noticeable change in the electrostatic potential around the molecule.

A7: This question cannot be answered from the provided research papers.

A7: This question cannot be answered from the provided research papers.

A7: This question cannot be answered from the provided research papers.

Q8: How does the methylation of adenine at the N1 position influence its biological activity?

A10: [] Methylation at the N1 position, as seen in 1-methyladenine and its hydrochloride salt, further promotes the iminic tautomer, suggesting increased potential for non-canonical base pairing and explaining the observed differences in mutagenic and carcinogenic activities compared to unmethylated adenine.

Q9: How does inhibiting adenosine deaminase (ADA) affect adenosine levels and what are the implications in the context of chondrocyte responses to inflammation?

A11: [] Inhibiting ADA with EHNA leads to increased accumulation of extracellular adenosine by equine articular chondrocytes. This accumulation, along with the natural release of adenosine in response to the inflammatory stimulus LPS, suggests that adenosine might play a role in regulating chondrocyte response to inflammation and tissue damage.

Q10: Does inhibiting adenosine kinase impact the protective effects of adenosine and inosine in rat astrocyte cultures subjected to oxygen and glucose deprivation?

A12: [] Yes, using the adenosine kinase inhibitor dipyridamole reduced the protective effects of both adenosine and inosine, suggesting that adenosine kinase activity contributes to their ability to protect astrocytes from injury during oxygen and glucose deprivation.

A10: This question cannot be answered from the provided research papers.

A10: This question cannot be answered from the provided research papers.

Q11: What is the primary route of metabolism for the antiviral agent 6-methoxypurine arabinoside (ara-M) in rats and monkeys?

A15: [] Ara-M is primarily metabolized to hypoxanthine arabinoside (ara-H) in both rats and monkeys. This metabolic conversion significantly impacts its oral bioavailability, making it less suitable for oral administration.

Q12: How do adenosine deaminase inhibitors like erythro-9-(2-hydroxy-3-nonyl)this compound (EHNA) impact the pharmacokinetics of ara-M?

A16: [] Pretreating rats with EHNA, an ADA inhibitor, significantly reduces the metabolism of ara-M. This effect highlights the significant role of adenosine deaminase in the biotransformation of ara-M.

Q13: Does inhibiting adenosine deaminase offer a potential therapeutic strategy for treating inflammatory bowel disorders?

A18: [] Yes, studies using rat models of colitis suggest that inhibiting adenosine deaminase with compounds like EHNA or the novel inhibitor APP can significantly reduce both local and systemic inflammation, highlighting a potential therapeutic avenue for inflammatory bowel diseases.

Q14: What role does the A2B adenosine receptor play in adenosine-mediated stimulation of ciliary beat frequency (CBF) in airway epithelial cells?

A19: [] Studies using knockout mice models demonstrate that the A2B adenosine receptor is essential for adenosine-mediated stimulation of CBF. This stimulation appears to be mediated through a pathway involving cAMP and protein kinase A (PKA).

Q15: Does adenosine play a role in regulating somatostatin release in the stomach, and if so, which receptors are involved?

A20: [] Yes, adenosine displays a dual action on somatostatin release in the mouse stomach. Higher concentrations of adenosine stimulate release through the A2A receptor, while lower concentrations inhibit release through the A1 receptor.

Q16: Can adenosine influence the expression of rod opsin mRNA in tiger salamanders, and if so, what is the underlying mechanism?

A21: [] Yes, adenosine, likely acting through the A2a receptor, inhibits rod opsin mRNA expression in tiger salamanders. This inhibition is thought to occur through the stimulation of adenylate cyclase activity.

A16: This question cannot be answered from the provided research papers.

A16: This question cannot be answered from the provided research papers.

A16: This question cannot be answered from the provided research papers.

A16: This question cannot be answered from the provided research papers.

Q17: What analytical technique was used to determine the concentrations of cordycepin and its metabolite 3′-deoxyinosine in rat blood?

A26: [] Ultra-high-performance liquid chromatography coupled with Q Exactive hybrid quadrupole orbitrap high-resolution accurate mass spectrometry was used to determine the concentrations of cordycepin and its metabolite.

Q18: What method is commonly used to measure bicarbonate secretion in isolated stomach tissues?

A27: [] The pH-stat method is commonly employed to measure bicarbonate secretion in isolated stomach tissues. This method involves titrating the mucosal side of the tissue with HCl to maintain a constant pH, allowing for the quantification of bicarbonate secretion.

A18: This question cannot be answered from the provided research papers.

A18: This question cannot be answered from the provided research papers.

A18: This question cannot be answered from the provided research papers.

A18: This question cannot be answered from the provided research papers.

A18: This question cannot be answered from the provided research papers.

A18: This question cannot be answered from the provided research papers.

A18: This question cannot be answered from the provided research papers.

A18: This question cannot be answered from the provided research papers.

A18: This question cannot be answered from the provided research papers.

A18: This question cannot be answered from the provided research papers.

A18: This question cannot be answered from the provided research papers.

Q19: What was a significant early finding regarding the crystal structure of this compound?

A39: [] Early X-ray diffraction studies established that the adenine molecule in this compound exists in a planar conformation. This finding was crucial for understanding the molecule's structure and its potential for interactions with other molecules.

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